molecular formula C20H20N2O4 B7533251 N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine

Cat. No. B7533251
M. Wt: 352.4 g/mol
InChI Key: CJBANVHTAPIETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine, commonly known as BDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BDB is a benzofuran derivative that belongs to the amphetamine class of drugs.

Mechanism of Action

BDB acts as a serotonin receptor agonist, which means it binds to serotonin receptors and activates them. It has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. BDB also has some affinity for the 5-HT2B and 5-HT2C receptors. The activation of these receptors leads to an increase in the release of serotonin, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
BDB has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. BDB has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

One advantage of BDB is that it is a relatively new compound, which means there is still a lot of research to be done on its potential applications. This makes it an exciting area of research for scientists. However, one limitation is that BDB is a controlled substance in many countries, which makes it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on BDB. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the serotonin system in the brain. Additionally, there is a need for more research on the long-term effects of BDB use, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, BDB is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. It has shown promise as a serotonin receptor agonist, which makes it a potential candidate for the treatment of mood disorders such as depression and anxiety. However, more research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of BDB involves the reaction of 4-(1,3-benzodioxol-5-yl)oxan-4-ylmethanol with 2-aminobenzoxazole. This reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

BDB has shown potential in various medical research applications. One of the most promising applications is its use as a serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. BDB has been shown to bind to serotonin receptors and activate them, leading to an increase in serotonin levels in the brain. This makes it a potential candidate for the treatment of mood disorders such as depression and anxiety.

properties

IUPAC Name

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-2-4-16-15(3-1)22-19(26-16)21-12-20(7-9-23-10-8-20)14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBANVHTAPIETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=NC3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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